2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(16-29-17-6-2-1-3-7-17)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-8-4-5-11-22-18/h1-11H,12-16H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNVMZDTSBWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in modifying the phenoxy or piperazine groups to create derivatives with different properties
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional analogs of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, emphasizing key similarities and differences:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Core Heterocycle Variations: The target compound’s pyridazine core contrasts with UDO’s pyridine () and ’s phthalazine. Phthalazine analogs () may exhibit stronger aromatic interactions but reduced metabolic stability due to larger planar structures.
Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro in and ) increase reactivity and may improve binding to electrophilic enzyme pockets. Trifluoromethyl groups in UDO () enhance metabolic resistance and hydrophobic interactions, contributing to its efficacy against T. cruzi.
Biological Activity: CYP51 inhibitors like UDO and UDD () demonstrate the therapeutic relevance of piperazine-ethanone scaffolds in antiparasitic drug design. The target compound’s pyridin-2-ylamino group may confer selectivity for other enzymes (e.g., kinases or proteases) due to its hydrogen-bonding capacity. ’s dichlorobenzyloxy analog highlights the role of halogen substituents in targeting parasitic enzymes, suggesting the target compound could be optimized for similar applications .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (e.g., SNAr reactions using Cs₂CO₃ in DMF) and (amine coupling). However, introducing the phenoxy group may require orthogonal protection strategies to avoid side reactions .
Biological Activity
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a phenoxy group, a piperazine moiety, and a pyridazinone derivative, suggest diverse biological activities. The compound's molecular formula is , and it has been studied for its interactions with various biological targets, particularly in oncology and neurology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinyl Intermediate : Reaction of a pyridine derivative with hydrazine.
- Attachment of the Piperazinyl Group : Reaction of the pyridazinyl intermediate with a piperazine derivative.
- Introduction of the Phenoxy Group : Nucleophilic substitution to introduce the phenoxy group, completing the formation of the target compound.
Biological Activity
The biological activity of this compound is significant due to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways, resulting in pharmacological effects.
The compound's mechanism of action involves:
- Binding Affinity : Studies indicate that it may exhibit selective binding properties to various receptors and enzymes, which could be exploited for drug design.
- Pharmacological Effects : Potential therapeutic applications include treatment for cancer and neurological disorders due to its ability to modulate biological pathways.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been found to induce apoptosis in glioma cells .
Antimicrobial Properties
The antimicrobial activity has been evaluated against several bacterial strains. Compounds derived from similar synthetic routes have shown promising antibacterial effects, indicating that modifications in structure can enhance biological activity .
Comparative Analysis
To illustrate the potential of this compound compared to related compounds, the following table summarizes some structural features and unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Phenoxy... | Contains phenoxy, piperazine, and pyridazine rings | Diverse pharmacological applications |
| Pyridin... | Contains pyridine and pyrimidine rings | Known for various biological activities |
| Piperazin... | Contains piperazine ring | Studied for pharmacological potential |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone?
- Methodological Answer : Synthesis typically involves sequential coupling of the pyridazine-piperazine core with phenoxy and pyridin-2-ylamino groups. Key steps include:
- Nucleophilic substitution under reflux using polar aprotic solvents (e.g., DMF) to attach the piperazine moiety.
- Catalytic coupling (e.g., Pd-mediated cross-coupling) for pyridin-2-ylamino introduction.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Critical Parameters : Temperature control (±5°C) and anhydrous conditions are essential to prevent byproduct formation.
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX software for refinement) provides atomic-level resolution of the pyridazine-piperazine core and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies substituent connectivity, with pyridin-2-ylamino protons typically appearing as doublets (δ 8.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 434.18 g/mol).
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ≈ 260 nm for pyridazine) .
- Stability : Incubate at 37°C in simulated biological fluids (e.g., plasma) and analyze degradation products using LC-MS. Piperazine rings may hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's apoptosis-inhibiting properties?
- Methodological Answer :
-
Core Modifications : Replace pyridazine with triazolo[4,5-d]pyrimidine (see Table 1) to enhance binding to IAP proteins .
-
Substituent Screening : Test analogues with electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to increase target affinity.
-
In Silico Docking : Use AutoDock Vina with XIAP BIR3 domain (PDB: 1TFQ) to prioritize synthetic targets .
Table 1: SAR of Analogues with Apoptosis-Inhibiting Activity
Compound Core IC₅₀ (nM) cIAP1 IC₅₀ (nM) XIAP Pyridazine-piperazine (target) 120 450 Triazolo[4,5-d]pyrimidine 25 80 Pyrazolo[3,4-d]pyrimidine 90 200
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293T for IAP inhibition) and normalize to positive controls (e.g., LCL161).
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (via circular dichroism) across labs .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to account for variability in IC₅₀ measurements .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodological Answer :
- Pharmacophore Mapping : Generate 3D pharmacophores using MOE to screen for kinase or GPCR binding.
- Molecular Dynamics (MD) : Simulate binding to hERG channels (50 ns trajectories) to assess cardiotoxicity risks .
- ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability (e.g., predicted logBB < -1.0).
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Hazard Mitigation : Wear NIOSH-approved respirators (N95/P99) to avoid inhalation of pyridazine dust .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency Procedures : For skin contact, rinse with 10% polyethylene glycol solution (not water) to prevent absorption .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
